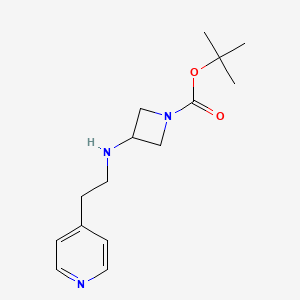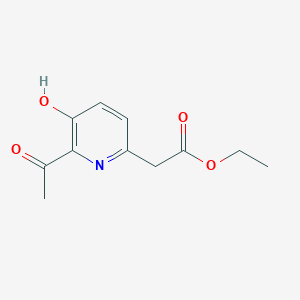
3-(Chloromethyl)-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5-methylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chloromethyl group at the third position and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Chloromethyl)-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-methylbenzaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Chloromethyl)-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(Chloromethyl)-5-methylbenzoic acid.
Reduction: 3-(Chloromethyl)-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
3-(Chloromethyl)-5-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry:
In the materials science field, this compound can be used in the production of polymers and resins. Its functional groups allow for cross-linking reactions, enhancing the mechanical properties of the resulting materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-5-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbon more electrophilic.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)benzaldehyde: Lacks the methyl group at the fifth position.
5-Methylbenzaldehyde: Lacks the chloromethyl group.
3-(Chloromethyl)-4-methylbenzaldehyde: The methyl group is at the fourth position instead of the fifth.
Uniqueness:
3-(Chloromethyl)-5-methylbenzaldehyde is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,5H2,1H3 |
Clé InChI |
BSQUBHYYCRTJSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















